molecular formula C18H20F2N2O3 B10955193 (2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10955193
M. Wt: 350.4 g/mol
InChI Key: GNAROLXOJMNULC-SOFGYWHQSA-N
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Description

(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of (E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core phenyl and pyrazole intermediates, followed by their coupling through a propenone linkage. Reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.

Chemical Reactions Analysis

(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can be compared with similar compounds such as:

The uniqueness of (E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20F2N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

(E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C18H20F2N2O3/c1-4-22-12(3)14(11-21-22)15(23)8-6-13-7-9-16(25-18(19)20)17(10-13)24-5-2/h6-11,18H,4-5H2,1-3H3/b8-6+

InChI Key

GNAROLXOJMNULC-SOFGYWHQSA-N

Isomeric SMILES

CCN1C(=C(C=N1)C(=O)/C=C/C2=CC(=C(C=C2)OC(F)F)OCC)C

Canonical SMILES

CCN1C(=C(C=N1)C(=O)C=CC2=CC(=C(C=C2)OC(F)F)OCC)C

Origin of Product

United States

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